molecular formula C15H24N2O2 B14634709 N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57068-87-8

N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14634709
CAS No.: 57068-87-8
M. Wt: 264.36 g/mol
InChI Key: XFGCSHZMITWFEJ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexylmethyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step often involves the use of cyclohexylmethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the methyl group: This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)-2-methylpropanamide: Lacks the oxazole ring, making it less complex.

    N-(Cyclohexylmethyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

N-(Cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is unique due to the presence of both the cyclohexylmethyl group and the oxazole ring, which confer specific chemical properties and potential biological activities not found in simpler analogs.

Properties

CAS No.

57068-87-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C15H24N2O2/c1-11(2)14(18)17(15-16-12(3)10-19-15)9-13-7-5-4-6-8-13/h10-11,13H,4-9H2,1-3H3

InChI Key

XFGCSHZMITWFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CC2CCCCC2)C(=O)C(C)C

Origin of Product

United States

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